4-Cyclohexylpyrrolidine-3-carboxylic acid
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Overview
Description
4-Cyclohexylpyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a cyclohexyl group and a carboxylic acid functional groupThe pyrrolidine ring is a common scaffold in drug discovery, known for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions that minimize by-products is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
4-Cyclohexylpyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclohexylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness
4-Cyclohexylpyrrolidine-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity and its interactions with molecular targets .
Biological Activity
4-Cyclohexylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexyl group attached to a pyrrolidine ring with a carboxylic acid functional group. The unique steric and electronic properties conferred by the cyclohexyl group are believed to influence the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, modulating their activity through competitive or non-competitive binding.
- Receptor Interaction : It can selectively bind to receptors involved in neurotransmission, potentially influencing pathways related to mood and cognition.
1. Enzyme Inhibition Studies
Research indicates that this compound exhibits inhibitory activity against several key enzymes. For instance:
Enzyme | IC50 (µM) | Mechanism |
---|---|---|
Acetylcholinesterase (AChE) | 25 | Competitive inhibition |
Monoamine oxidase (MAO-B) | 15 | Non-competitive inhibition |
Dipeptidyl peptidase IV (DPP-IV) | 10 | Competitive inhibition |
These findings suggest that the compound may have therapeutic potential in treating conditions such as Alzheimer's disease and diabetes by inhibiting these enzymes .
2. Neuropharmacological Effects
Studies have shown that the compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. In animal models, administration of this compound led to:
- Increased locomotor activity , indicating potential stimulant effects.
- Altered pain perception , suggesting analgesic properties.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results demonstrated that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls .
Case Study 2: Antidiabetic Activity
In another study focusing on diabetes management, the compound was shown to enhance insulin sensitivity in diabetic rats. The mechanism was linked to its inhibitory action on DPP-IV, which plays a crucial role in glucose metabolism .
Applications in Drug Development
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Cognitive Enhancers : Potential use in treating neurodegenerative diseases due to its AChE inhibitory activity.
- Antidiabetic Agents : As a DPP-IV inhibitor, it may help regulate blood sugar levels.
- Analgesics : Its influence on pain pathways makes it a candidate for pain management therapies.
Properties
IUPAC Name |
4-cyclohexylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFXFIAXJCYRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1884729-97-8 |
Source
|
Record name | rac-(3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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